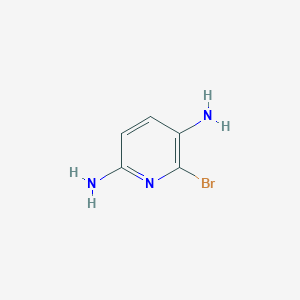

6-Bromopyridine-2,5-diamine

Overview

Description

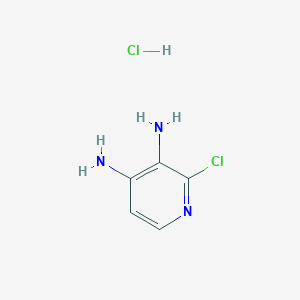

6-Bromopyridine-2,5-diamine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 . It is a light-yellow to brown powder or crystals .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines . Another method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride .

Scientific Research Applications

Coordination Chemistry and Ligand Design

6-Bromopyridine-2,5-diamine, like its halopyridine counterparts, plays a pivotal role in coordination chemistry. It's used as a building block in synthesizing bis-homoleptic Fe(II) complexes, influencing the spin state and excited-state lifetimes in iron(II) polypyridines. The structural modifications on ligands like 6-bromopyridine derivatives impact the nonradiative loss of charge-transfer energy, which is crucial in designing ligands for specific applications (Fatur et al., 2017).

Synthesis of Heterocyclic Compounds

This compound is also foundational in the synthesis of heterocyclic compounds like imidazo[1,2-a]pyridines. These compounds have vast applications in medicinal chemistry due to their structural characteristics. Synthesizing these compounds from readily available chemicals is crucial due to their extensive use in various chemistry branches (Bagdi et al., 2015).

Medicinal Chemistry

In medicinal chemistry, halopyridine isomers, similar to this compound, are used as potential building blocks. Their derivatives enable the synthesis of pyridines with desired functionalities, essential for further chemical manipulations and potential therapeutic applications (Wu et al., 2022).

Supramolecular Chemistry

This compound derivatives are employed in supramolecular chemistry. For example, they are used as ligands for transition metal catalysts and luminescent complexes. Their structural and vibrational spectra are studied to understand their behavior as building blocks and ligands, bridging the properties of isolated molecules to those of neat crystalline compounds (Brito et al., 2023).

Electrocatalysis

Electrocatalytic applications of halopyridine derivatives, like the electrocatalytic carboxylation of 2-amino-5-bromopyridine, are explored to synthesize compounds like 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents, catalysts, and additional supporting electrolytes, presenting an environmentally friendly synthesis method (Feng et al., 2010).

Safety and Hazards

6-Bromopyridine-2,5-diamine is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Bipyridines and their derivatives, including 6-Bromopyridine-2,5-diamine, have widespread applications in pharmaceutical synthesis, organometallic catalysis, and advanced materials . Therefore, the future directions of this compound could involve further exploration of these applications and the development of more efficient synthesis methods.

Mechanism of Action

The bromine atom in the 6-Bromopyridine-2,5-diamine molecule can be replaced by nucleophilic substitution, making it a useful intermediate in organic synthesis . The presence of the diamine group also suggests that it could potentially bind to biological targets through coordination to metal ions or through hydrogen bonding.

properties

IUPAC Name |

6-bromopyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-3(7)1-2-4(8)9-5/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVOVYAOKTWFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857599 | |

| Record name | 6-Bromopyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260850-28-9 | |

| Record name | 6-Bromopyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)

![8-Chloro-3,4-dideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B1512196.png)

![(1S,3aS,3bR,5aR,6S,10aR,10bS,12aS)-1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,6-diol](/img/structure/B1512197.png)

![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)

![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)

![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)